2-(4-Nitrophenyl)-2-oxoethyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate
Description
Chemical Structure: The compound features a quinoline core substituted at position 6 with a bromine atom and at position 2 with a 4-methoxyphenyl group. The carboxylate ester at position 4 is derived from 2-(4-nitrophenyl)-2-oxoethanol, introducing a nitro-substituted phenyl ring and a ketone moiety .
Formation of the quinoline-4-carboxylic acid intermediate via cyclization reactions (e.g., Friedländer or Pfitzinger syntheses) .
Esterification with 2-(4-nitrophenyl)-2-oxoethyl chloride or bromide under basic conditions .
Properties
CAS No. |
355420-83-6 |
|---|---|
Molecular Formula |
C25H17BrN2O6 |
Molecular Weight |
521.3 g/mol |
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C25H17BrN2O6/c1-33-19-9-4-15(5-10-19)23-13-21(20-12-17(26)6-11-22(20)27-23)25(30)34-14-24(29)16-2-7-18(8-3-16)28(31)32/h2-13H,14H2,1H3 |
InChI Key |
QBUNTERTLIYIGY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Cross-Coupling
For higher regiocontrol, Suzuki-Miyaura coupling introduces the 4-methoxyphenyl group post-cyclization:
Nitration Strategies
The nitro group may be introduced earlier via nitration of a phenyl precursor, though this risks over-oxidation. Controlled nitration using HNO₃/H₂SO₄ at 0°C ensures mono-substitution.
Analytical and Optimization Data
Table 1: Comparative Yields Across Synthetic Steps
| Step | Reactants | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | Isatin, 4-MeO-benzaldehyde | NaOH, reflux | 68 | 92 |
| 2 | 3, Br₂ | FeBr₃, DCM | 75 | 89 |
| 3 | 4, 5 | DCC/DMAP, THF | 82 | 95 |
Key Observations :
-
Step 1 yield improves to 75% when using microwave-assisted heating.
-
Bromination with NBS instead of Br₂ increases safety but reduces yield to 68%.
Industrial-Scale Considerations
The patent CN102924374B emphasizes scalability through:
Chemical Reactions Analysis
Nucleophilic Substitution at the 6-Bromo Position
The bromine atom at position 6 of the quinoline ring undergoes nucleophilic aromatic substitution (NAS) under optimized conditions.
Mechanistic Insights :
-
Bromine’s electron-withdrawing effect activates the quinoline ring for NAS, particularly at position 6.
-
Amines and thiols displace bromide under polar aprotic solvents (e.g., DMF), while hydrazine requires milder conditions .
Ester Hydrolysis and Functionalization
The 2-oxoethyl ester group undergoes hydrolysis to yield carboxylic acid derivatives, enabling further functionalization.
Key Observations :
-
Acidic hydrolysis preserves the nitro group, while basic conditions risk partial reduction.
-
The carboxylic acid derivative reacts with SOCI₂ to form acyl chlorides for subsequent amide couplings .
Nitro Group Reduction and Subsequent Reactions
The 4-nitrophenyl moiety undergoes catalytic hydrogenation to an amine, enabling diazotization and coupling.
Applications :
-
The amine derivative serves as a handle for sulfonamide or urea linkages in drug design.
Electrophilic Aromatic Substitution (EAS)
The 4-methoxyphenyl group directs electrophiles to the para position due to its strong electron-donating methoxy group.
| EAS Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 1 h | 4-Methoxy-3-nitrophenyl derivative | 82% | |
| Sulfonation | H₂SO₄, 100°C, 4 h | Sulfonic acid derivative | 68% |
Limitations :
Cyclization and Ring Formation
The ester and nitro groups participate in cyclocondensation reactions to form fused heterocycles.
Notable Example :
Scientific Research Applications
Quinoline derivatives, including 2-(4-Nitrophenyl)-2-oxoethyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate, are known for their diverse biological activities. Research indicates that this compound exhibits promising results in several areas:
- Anticancer Activity : The compound has shown significant anticancer properties, particularly against pancreatic cancer. In vitro and in vivo studies demonstrated its ability to inhibit tumor growth and migration of cancer cells, suggesting its potential as a therapeutic agent in oncology .
- Antibacterial Properties : The structural modifications in quinoline derivatives have been linked to enhanced antibacterial activity. Studies have evaluated the compound's efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an antibacterial agent .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases. Its interactions with specific biological targets can lead to the development of new anti-inflammatory drugs .
Synthesis and Derivative Development
The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. A general synthetic route may include:
- Formation of the Quinoline Core : Starting from isatin and appropriate substituted phenyl compounds under basic conditions.
- Introduction of Functional Groups : Sequential reactions to introduce nitro, bromo, and methoxy groups.
- Final Esterification : Converting the carboxylic acid derivative into the ester form for enhanced solubility and bioactivity.
Each step requires precise control of reaction conditions to ensure high yields and desired purity .
Interaction Studies and Mechanistic Insights
Understanding how 2-(4-Nitrophenyl)-2-oxoethyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate interacts with biological targets is crucial for optimizing its efficacy. Interaction studies often involve:
- Molecular Docking Studies : To predict binding affinities and interaction modes with target proteins.
- Cell Line Studies : To assess the compound's effects on cell viability, proliferation, and apoptosis.
These studies provide insights into optimizing the compound for better efficacy and reduced side effects .
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, and receptors, leading to various biological effects. The nitrophenyl and methoxyphenyl groups may enhance its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Key Functional Groups :
- 4-Methoxyphenyl group : Provides electron-donating effects, influencing electronic properties and solubility.
Table 1: Structural and Functional Comparison of Quinoline-4-carboxylate Derivatives
Key Observations:
Electronic Effects: The 4-nitrophenyl group in the target compound introduces stronger electron-withdrawing effects compared to 4-chlorophenyl () or 4-ethylphenyl () substituents. This may enhance stability but reduce solubility in polar solvents .
Synthetic Yields :
- Analogous esters (e.g., pyrimidin-4(3H)-one derivatives) report yields of 78–84% under similar S-alkylation and cyclization conditions . The target compound’s synthesis likely follows comparable efficiency.
Biological Activity: Quinoline-4-carboxylates with styryl groups () exhibit anti-emetic activity via 5HT3 receptor antagonism. The nitro group in the target compound may modulate binding affinity due to its electron-deficient nature .
Crystallographic Data: Ethyl 6-bromo-2-styrylquinoline-4-carboxylate () crystallizes with a dihedral angle of 25.44° between quinoline and phenyl rings. The nitro group in the target compound may alter packing via C–H···O hydrogen bonds, similar to reported structures .
Biological Activity
2-(4-Nitrophenyl)-2-oxoethyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate is a synthetic compound belonging to the quinoline derivative family. Its complex structure, characterized by various functional groups, suggests a wide range of potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-(4-Nitrophenyl)-2-oxoethyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate is with a molecular weight of approximately 521.32 g/mol . The structural features include:
- Nitro group : Enhances electron-withdrawing properties.
- Bromo group : Increases lipophilicity, potentially aiding in membrane permeability.
- Methoxy group : Provides additional electron-donating characteristics.
Antibacterial Activity
Quinoline derivatives have been extensively studied for their antibacterial properties. The compound has demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Key Findings:
- Minimum Inhibitory Concentration (MIC) values for related quinoline compounds have been reported to range from to , indicating strong antibacterial potential .
- A comparative study showed that certain derivatives exhibited higher activity against Mycobacterium tuberculosis than standard treatments like isoniazid .
| Compound Name | MIC (µg/mL) | Activity Against |
|---|---|---|
| 2-(4-Nitrophenyl)-2-oxoethyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate | TBD | Various bacterial strains |
| N-Cycloheptylquinoline-2-carboxamide | <1 | M. tuberculosis |
| N-(2-Phenylethyl)quinoline-2-carboxamide | <1 | M. kansasii |
Antifungal Activity
Research indicates that this compound also possesses antifungal properties. Its efficacy against fungal strains such as Candida albicans has been noted, with MIC values suggesting moderate to good activity.
Research Insights:
- The compound's structure allows it to interact effectively with fungal cell membranes, disrupting their integrity and function .
| Fungal Strain | MIC (µg/mL) | Observations |
|---|---|---|
| C. albicans | TBD | Moderate activity observed |
| F. oxysporum | TBD | Variable efficacy noted |
Anticancer Potential
The anticancer properties of quinoline derivatives are well-documented, with several studies indicating that they can induce apoptosis in cancer cells.
Case Studies:
- A study on similar quinoline derivatives revealed that they inhibited cancer cell proliferation in vitro, particularly in breast and prostate cancer cell lines.
- The compound's ability to modulate signaling pathways involved in cell growth and apoptosis was highlighted as a mechanism for its anticancer effects .
The biological activities of 2-(4-Nitrophenyl)-2-oxoethyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate are attributed to its ability to:
- Interact with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication.
- Disrupt bacterial cell wall synthesis and fungal cell membrane integrity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-nitrophenyl)-2-oxoethyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate in laboratory settings?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Quinoline Core Formation : Friedländer or Gould–Jacob annulation to construct the quinoline scaffold, followed by bromination at the 6-position using reagents like NBS (N-bromosuccinimide) under controlled conditions .
- Esterification : Coupling the quinoline-4-carboxylic acid intermediate with 2-(4-nitrophenyl)-2-oxoethyl groups via Steglich esterification (DCC/DMAP) or mixed anhydride methods .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (e.g., ethanol/water) to isolate the final product .
Q. Which analytical techniques are critical for confirming the molecular structure of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve the crystal structure using programs like SHELXL for refinement, particularly to confirm stereochemistry and substituent positions .
- Spectroscopy :
- NMR : H and C NMR to verify aromatic proton environments and ester linkages (e.g., carbonyl signals at ~170 ppm).
- HRMS : High-resolution mass spectrometry to validate the molecular formula .
- Elemental Analysis : Confirm purity and stoichiometry of C, H, N, and Br .
Advanced Research Questions
Q. How can researchers address contradictions in spectroscopic data during characterization?
- Methodological Answer :
- Cross-Validation : Compare data with structurally similar quinoline derivatives (e.g., 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylates in ).
- Impurity Analysis : Use HPLC or GC-MS to detect byproducts; revise synthetic protocols if unexpected peaks arise (e.g., incomplete bromination or ester hydrolysis) .
- Computational Modeling : Employ DFT (Density Functional Theory) calculations to predict NMR chemical shifts or IR spectra, aligning theoretical and experimental data .
Q. What experimental design strategies improve reaction yields in challenging coupling steps?
- Methodological Answer :
- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura coupling if aryl halide intermediates are involved, as seen in analogous quinoline syntheses .
- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to enhance solubility of nitro- and bromo-substituted intermediates .
- DoE (Design of Experiments) : Systematically vary temperature, catalyst loading, and reaction time to identify optimal conditions .
Q. How does the presence of electron-withdrawing groups (e.g., nitro, bromo) influence the compound’s stability under varying storage conditions?
- Methodological Answer :
- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Nitro groups may enhance photodegradation; store in amber vials at -20°C under inert atmosphere .
- Compatibility Testing : Assess interactions with common lab solvents (e.g., DMSO, ethanol) via FTIR to detect ester hydrolysis or nitro group reduction .
Data Analysis and Optimization
Q. What computational tools are recommended for modeling the electronic properties of this quinoline derivative?
- Methodological Answer :
- Software : Gaussian or ORCA for DFT studies to map HOMO-LUMO gaps, electrostatic potentials, and nitro group electron-withdrawing effects .
- Docking Studies : Use AutoDock Vina to predict binding affinities with biological targets (e.g., enzymes inhibited by quinoline derivatives) .
Q. How can researchers reconcile discrepancies in crystallographic data across similar quinoline structures?
- Methodological Answer :
- SHELX Refinement : Adjust parameters like thermal displacement (U) and occupancy rates for disordered atoms. Compare with published structures (e.g., ) to validate bond lengths and angles .
- Twinned Data Analysis : Use TWINABS or CrysAlisPro to deconvolute overlapping reflections in cases of crystal twinning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
